(1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL
Description
Significance of Enantiomerically Pure Compounds in Chemical Sciences
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological and pharmacological effects. nih.gov One enantiomer of a drug may be therapeutically active, while the other might be inactive or even cause adverse effects. researchgate.net This reality underscores the critical need for enantiomerically pure compounds in the pharmaceutical industry to ensure drug efficacy and patient safety. westlake.edu.cn Beyond medicine, enantiomeric purity is crucial in agrochemicals, flavors, and fragrances, where specific stereoisomers are responsible for the desired biological or sensory effects. The synthesis of single-enantiomer compounds is also a key aspect of green chemistry, as it often leads to more efficient and less wasteful chemical processes. googleapis.com
The Unique Role of Chiral Amino Alcohol Scaffolds
Chiral amino alcohols are a privileged class of organic compounds characterized by the presence of both an amino and a hydroxyl group attached to a chiral framework. This bifunctional nature makes them exceptionally versatile building blocks and catalysts in organic synthesis. westlake.edu.cn They are widely used as chiral auxiliaries, temporarily guiding the stereochemical course of a reaction to produce a desired enantiomer. googleapis.com Furthermore, they serve as crucial chiral ligands in a vast array of metal-catalyzed asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.net The ability of the amino and hydroxyl groups to coordinate with metal centers creates a well-defined chiral environment that enables high levels of stereocontrol.
Contextualization of (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL in Contemporary Research
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features place it firmly within a class of compounds of significant interest in contemporary research. The presence of a vinyl group on the phenyl ring offers a reactive handle for further chemical transformations, such as polymerization or cross-coupling reactions. This feature, combined with the inherent chirality of the amino alcohol backbone, suggests its potential as a valuable chiral monomer or as a precursor for more complex chiral ligands and catalysts. The exploration of vinyl-substituted phenylpropanolamine derivatives is an active area of research, with a focus on developing novel chiral ligands for asymmetric catalysis.
Interactive Data Tables
Given the limited specific data for this compound, the following tables present representative data for analogous chiral amino alcohols. This information provides a general understanding of the expected properties for this class of compounds.
Table 1: Representative Physical Properties of Chiral Amino Alcohols
| Property | Representative Value |
| Appearance | Colorless to pale yellow solid or oil |
| Melting Point (°C) | 50 - 100 |
| Boiling Point (°C) | 250 - 350 (at 760 mmHg) |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) |
Table 2: Representative Spectroscopic Data for Chiral Amino Alcohols
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (ppm) | 7.0-7.5 (aromatic protons), 5.0-6.0 (vinyl protons), 3.5-4.5 (protons adjacent to OH and NH₂), 0.8-1.2 (methyl protons) |
| ¹³C NMR (ppm) | 130-140 (aromatic and vinyl carbons), 60-75 (carbons bearing OH and NH₂), 15-25 (methyl carbon) |
| IR (cm⁻¹) | 3200-3500 (O-H and N-H stretching), 1600-1650 (C=C stretching), 1400-1600 (aromatic C=C stretching) |
Detailed Research Findings
Research into chiral amino alcohols is extensive, with numerous studies highlighting their synthesis and application. While direct studies on this compound are scarce, the broader research context provides valuable insights.
The synthesis of chiral amino alcohols is often achieved through asymmetric methods to ensure high enantiopurity. Common strategies include the asymmetric reduction of α-amino ketones, the ring-opening of chiral epoxides with amines, and the addition of organometallic reagents to chiral imines. For vinyl-substituted analogs, the introduction of the vinyl group can be accomplished at various stages of the synthesis, either by starting with a vinyl-substituted precursor or by forming the vinyl group through a subsequent reaction.
In the realm of asymmetric catalysis, chiral amino alcohols derived from phenylpropanolamine are known to be effective ligands for a variety of transformations. For instance, they have been successfully employed in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands. The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand, and the presence of a vinyl substituent could potentially influence the catalytic activity and selectivity through electronic or steric effects.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8?,11-/m1/s1 |
InChI Key |
FTYJNULGKZXDNB-QHDYGNBISA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC=C1C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C=C)N)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for 1s 1 Amino 1 2 Vinylphenyl Propan 2 Ol
Asymmetric Reduction Strategies for Precursors
The creation of the two contiguous stereocenters in (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL is often achieved through the asymmetric reduction of a prochiral ketone precursor, such as 1-amino-1-(2-vinylphenyl)propan-2-one. Both metal-catalyzed and biocatalytic methods have proven effective in achieving high enantioselectivity.
Chiral Catalyst-Mediated Reductions (e.g., Rhodium or Ruthenium Complexes)
The asymmetric hydrogenation of ketones and imines using chiral transition metal complexes, particularly those based on rhodium and ruthenium, is a powerful tool for the synthesis of chiral alcohols and amines. acs.orgrsc.org These methods often exhibit high efficiency and enantioselectivity under mild conditions.
Rhodium-Catalyzed Asymmetric Hydrogenation:
Rhodium complexes bearing chiral phosphine (B1218219) ligands have been extensively used for the asymmetric hydrogenation of a variety of substrates. For the synthesis of chiral β-amino alcohols, rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino ketones has been shown to be an effective strategy, affording chiral α-amino ketones with excellent enantioselectivity (up to 99% ee). nih.gov These intermediates can then be reduced to the desired chiral β-amino alcohols. nih.gov For instance, catalysts like Rh-DuanPhos have demonstrated high performance in the hydrogenation of aliphatic α-dehydroamino ketones. nih.gov Amino acid-derived thioamides and hydroxamic acids have also been explored as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of ketones, with some systems yielding high enantiomeric excesses (up to 97% ee). nih.gov
Ruthenium-Catalyzed Asymmetric Hydrogenation:
Ruthenium-based catalysts are highly effective for the asymmetric reduction of a broad range of ketones, including those with functional groups that can coordinate to the metal center. beilstein-journals.org The Noyori-type catalysts, which feature a ruthenium center with a chiral diphosphine and a chiral diamine ligand, are particularly noteworthy for their ability to hydrogenate unfunctionalized ketones with exceptional stereoselectivity. beilstein-journals.org This "bifunctional" catalysis involves an outer-sphere mechanism where the substrate does not directly coordinate to the ruthenium atom. beilstein-journals.orgyoutube.com Cinchona alkaloid-derived NNP ligands in combination with ruthenium complexes have also been successfully employed for the asymmetric hydrogenation of aromatic and heteroaromatic ketones, achieving up to 99.9% ee. nih.gov For the synthesis of γ-amino alcohols, ruthenocenyl phosphino-oxazoline-ruthenium complexes have proven effective in the asymmetric hydrogenation of β-secondary amino ketones with up to 99% ee. nih.gov The inherent rigidity of ligands such as (1S,2R)-1-amino-2-indanol in ruthenium complexes has been shown to be crucial for achieving good enantioselectivities in the asymmetric transfer hydrogenation of N-phosphinyl ketimines. nih.gov
Table 1: Examples of Chiral Catalyst-Mediated Reductions
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodium/DuanPhos | α-Dehydroamino ketones | α-Amino ketones | Up to 99% | nih.gov |
| Rhodium-Thioamide | Aromatic ketones | Chiral alcohols | Up to 95% | nih.gov |
| Ruthenium/NNP | Aromatic ketones | Chiral alcohols | Up to 99.9% | nih.gov |
| RuPHOX-Ru | β-Secondary amino ketones | γ-Amino alcohols | Up to 99% | nih.gov |
| [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | N-Phosphinyl ketimines | Chiral amines | Up to 82% | nih.gov |
Biocatalytic Approaches to Chiral Amino Alcohol Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes such as transaminases and dehydrogenases can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
Transaminase-Mediated Synthesis:
ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This technology has been successfully applied in the synthesis of various active pharmaceutical ingredients. nih.gov The process can be designed as a kinetic resolution of a racemic amine or, more efficiently, as a dynamic kinetic resolution of a ketone, where the in-situ racemization of the starting material allows for theoretical yields of up to 100% of a single stereoisomer. nih.gov For the synthesis of norephedrine (B3415761) analogues, a two-step biocatalytic process involving a transamination step mediated by either an (S)- or (R)-selective amine transaminase has been developed, yielding products with good diastereo- and enantiomeric excesses. researchgate.net The application of immobilized whole-cell biocatalysts with (R)-transaminase activity has also been reported for the synthesis of 1-phenylpropan-2-amine derivatives. researchgate.net
Dehydrogenase-Mediated Synthesis:
Alcohol dehydrogenases are another class of enzymes useful for the synthesis of chiral alcohols through the asymmetric reduction of ketones. In a divergent enzymatic cascade, l-phenylalanine (B559525) has been converted to enantiomerically pure 1,2-amino alcohols. nih.gov One route involves the oxidation of a diol intermediate to a hydroxyaldehyde by an alcohol oxidase, followed by amination using an amine dehydrogenase. nih.gov This reductive amination step requires a cofactor regeneration system, often employing formate (B1220265) dehydrogenase and sodium formate. nih.gov
Table 2: Biocatalytic Approaches to Chiral Amino Alcohols
| Enzyme Class | Reaction Type | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| ω-Transaminase | Asymmetric amination | Prochiral ketone | Chiral amine | High enantioselectivity, dynamic kinetic resolution possible | nih.govresearchgate.net |
| Amine Dehydrogenase | Reductive amination | Hydroxyaldehyde | Amino alcohol | Part of an enzymatic cascade, requires cofactor regeneration | nih.gov |
Stereocontrolled Functionalization of the Vinylphenyl Moiety
The introduction of the 2-vinylphenyl group is a critical step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions or by starting from a pre-functionalized aromatic ring.
Synthetic Routes via 2-Bromostyrene (B128962) Derivatives
A plausible synthetic route to this compound could involve starting from a 2-bromostyrene derivative. However, specific literature detailing this direct approach for the target molecule is scarce. General strategies involving the manipulation of styrenyl systems could be adapted.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction) for Vinylphenyl Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and vinylarenes. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or its ester. mdpi.com
A likely strategy for the synthesis of this compound would involve the Suzuki coupling of a protected (1S,2R)-1-amino-1-(2-bromophenyl)propan-2-ol derivative with a vinylboronic acid or a vinylboronate ester. The synthesis of related ortho-substituted anilines via Suzuki coupling of unprotected ortho-bromoanilines has been demonstrated, showcasing the robustness of this method. rsc.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and preventing side reactions. For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst for the coupling of ortho-bromoanilines with various boronic esters. nih.gov The coupling of 2-bromopyridine (B144113) with aryl boronic acids has also been extensively studied, providing valuable insights into the coupling of heteroaryl halides. researchgate.net
Table 3: Key Parameters in Suzuki-Miyaura Coupling for Vinylphenyl Synthesis
| Component | Role | Examples | Considerations | Reference |
|---|---|---|---|---|
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst loading, stability | nih.govresearchgate.net |
| Ligand | Stabilizes the palladium center and influences reactivity | dppf, Phosphine ligands | Steric and electronic properties | nih.gov |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃ | Strength and solubility | nih.gov |
| Solvent | Affects reaction rate and solubility | Dioxane/H₂O, Toluene | Polarity and boiling point | nih.gov |
| Boron Reagent | Vinyl group donor | Vinylboronic acid, Pinacol vinylboronate | Stability and reactivity | beilstein-journals.org |
Intramolecular Cyclization Pathways Involving (2-vinylphenyl)propan-2-ol Scaffolds
The presence of both a nucleophilic amino or hydroxyl group and an electrophilically activatable vinyl group in the (2-vinylphenyl)propan-2-ol scaffold allows for the possibility of intramolecular cyclization reactions to form various heterocyclic structures.
Electrophile-induced cyclization is a common strategy for the synthesis of heterocycles. For instance, the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF₃·Et₂O can initiate an intramolecular Prins reaction, leading to the formation of a benzyl (B1604629) carbenium ion which can be trapped by an internal nucleophile. beilstein-journals.org While this specific example leads to carbo- and oxacyclic systems, a similar approach could be envisioned for amino alcohol derivatives.
Palladium-catalyzed intramolecular aza-Wacker-type reactions have been developed for the synthesis of nitrogen-containing heterocycles. nih.gov These reactions involve the intramolecular attack of a nitrogen nucleophile onto a palladium-activated alkene. For example, vinyl cyclopropanecarboxamides have been cyclized to form aza[3.1.0]bicycles. nih.gov This methodology could potentially be adapted for the cyclization of this compound or its derivatives to form substituted indolines or other nitrogen-containing ring systems.
Furthermore, the cyclization of amino alcohols can be selectively controlled to yield either lactams or cyclic amines by employing specific catalytic systems. researchgate.net For example, using a ruthenium-based amination catalyst, the reaction outcome can be directed by the addition of water to favor the cyclic amine or a sacrificial ketone to favor the lactam. researchgate.net
Acid-Mediated Cyclizations to Heterocyclic Systems (e.g., Isochromans)
The 2-vinylphenyl moiety in this compound provides a reactive handle for intramolecular cyclization reactions, offering a pathway to complex heterocyclic structures such as isochromans. Acid-mediated cyclization is a prominent strategy to achieve this transformation. The general mechanism involves the protonation of the hydroxyl group, followed by its departure as a water molecule to generate a carbocation. This carbocation is then trapped by the nucleophilic vinyl group, leading to the formation of the heterocyclic ring.
In a typical reaction, a Brønsted or Lewis acid catalyst is employed to facilitate the cyclization. The choice of acid and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome. For instance, the use of a strong Brønsted acid like triflic acid in a non-coordinating solvent can promote the formation of the desired isochroman (B46142) framework. libretexts.org The stereochemistry of the starting amino alcohol can direct the stereochemical course of the cyclization, potentially leading to a diastereoselective synthesis of the isochroman product.
While specific studies on the acid-mediated cyclization of this compound are not extensively documented in publicly available literature, the principles of the oxa-Pictet-Spengler reaction provide a strong precedent for this transformation. nih.gov This reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone, and its intramolecular variant can be applied to substrates like the target compound. The reaction of benzyl alcohol derivatives with epoxides in the presence of an acid catalyst to form isochromans further supports the feasibility of this approach. nih.govnih.gov
Table 1: Representative Acid-Mediated Isochroman Synthesis from Styrenyl Alcohols
| Entry | Styrenyl Alcohol Substrate | Acid Catalyst | Solvent | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | 2-(1-Phenylethenyl)benzyl alcohol | TfOH | Dichloromethane | 3-Phenyl-1H-isochromene | 85 | nih.gov |
| 2 | 2-(Prop-1-en-2-yl)benzyl alcohol | Au(I)/Sc(III) | Dichloroethane | 3-Methyl-1H-isochromene | 78 | nih.gov |
Asymmetric Catalytic Hydroalkoxylation and Related Cyclizations
Asymmetric catalytic hydroalkoxylation represents a powerful and atom-economical method for the synthesis of chiral ethers and, in an intramolecular fashion, cyclic ethers like isochromans. nih.gov This approach involves the addition of an alcohol moiety across a carbon-carbon double bond, guided by a chiral catalyst to control the stereoselectivity.
For the synthesis of this compound, a retrosynthetic analysis might involve the asymmetric hydroamination or a related hydrofunctionalization of a suitable precursor. However, focusing on the formation of a key bond, the intramolecular hydroalkoxylation of a styrenyl alcohol precursor is a highly relevant strategy.
The reaction is typically catalyzed by transition metal complexes, often featuring chiral ligands. Gold and palladium catalysts have shown significant promise in this area. nih.gov For example, a chiral Au(I) complex can activate an alkyne precursor, which upon rearrangement and intramolecular attack by a hydroxyl group, can yield a chiral isochroman. nih.gov The choice of ligand is critical in determining the enantiomeric excess (ee) of the product.
While direct asymmetric hydroalkoxylation to form this compound is a conceptual approach, related transformations highlight its potential. The asymmetric hydration of styrenes to produce chiral 1-arylethanols, for instance, demonstrates the feasibility of enantioselective addition across a vinyl group. organic-chemistry.org
Table 2: Examples of Asymmetric Catalytic Hydroalkoxylation
| Entry | Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) (%) | Ref. |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / (S)-BINAP | 2-Allylphenol | Chiral Dihydrofuran | 92 | nih.gov |
| 2 | [Au(IPr)Cl]/AgOTf / Chiral Phosphate | 1-(o-Alkynylphenyl)ethanol | Chiral Isochroman | 95 | nih.gov |
Methodologies for Stereochemical Assignment and Enantiomeric Purity Determination
The confirmation of the absolute configuration and the determination of the enantiomeric purity are crucial steps in the characterization of a chiral compound like this compound. Several powerful analytical techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, particularly in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a valuable tool for determining enantiomeric excess. libretexts.orgthieme-connect.de When a chiral analyte is mixed with a CSA, transient diastereomeric complexes are formed, which can exhibit distinct chemical shifts in the NMR spectrum for the two enantiomers. nih.gov The integration of these separated signals allows for the quantification of the enantiomeric ratio. Commonly used CSAs for amino alcohols include derivatives of binaphthol (BINOL). nih.gov
For the assignment of absolute configuration, empirical rules based on the chemical shift differences (Δδ) observed upon complexation with a CSA can sometimes be applied. rsc.org More definitively, the formation of covalent diastereomeric derivatives with a CDA of known absolute configuration, such as Mosher's acid, allows for the unambiguous determination of the stereochemistry through analysis of the NMR spectrum. wordpress.com
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used and highly accurate method for separating enantiomers and determining their ratio. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. csic.es A variety of CSPs are commercially available, including those based on polysaccharides, proteins, and Pirkle-type phases. For amino alcohols, derivatization with a chromophoric or fluorophoric group is often performed to enhance detection sensitivity. nih.gov The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram.
Table 3: Representative Chiral HPLC Separation Conditions for Amino Alcohols
| Analyte | Chiral Stationary Phase | Mobile Phase | Detection | Ref. |
|---|---|---|---|---|
| Phenylpropanolamine | Chiralcel OD-H | Hexane/Isopropanol/Diethylamine | UV (210 nm) | nih.gov |
| 1-Phenyl-2-aminopropanol | Cyclobond I | Acetonitrile/Triethylammonium Acetate Buffer | UV (254 nm) | nih.gov |
1s 1 Amino 1 2 Vinylphenyl Propan 2 Ol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis
Principles of Chiral Ligand Design Utilizing Amino Alcohol Frameworks
The design of effective chiral ligands based on amino alcohol frameworks adheres to several key principles aimed at maximizing enantioselectivity. A fundamental requirement is the presence of a stereochemically well-defined and rigid scaffold. This rigidity helps to minimize the number of possible transition states, thereby enhancing the energy difference between the pathways leading to the two enantiomers of the product. The 1,2-amino alcohol motif provides a robust backbone for creating this rigid structure, often through the formation of a five-membered chelate ring upon coordination to a metal center.
The nature and placement of substituents on the amino alcohol framework are also critical. Bulky substituents are often incorporated to create a sterically demanding environment around the catalytic center, which can effectively shield one face of the substrate from attack. Furthermore, the electronic properties of these substituents can influence the reactivity and selectivity of the catalyst. The presence of aromatic rings, for instance, can allow for π-π stacking interactions, which can further help to orient the substrate in a specific manner. The strategic placement of functional groups that can act as secondary coordination sites or engage in hydrogen bonding can also provide additional points of contact to control the substrate's orientation.
Applications in Homogeneous Asymmetric Catalysis
Homogeneous asymmetric catalysis, where the catalyst and reactants are in the same phase, has been a major area of application for chiral amino alcohol ligands. These ligands, in combination with various transition metals, have proven to be highly effective in a range of enantioselective transformations.
Enantioselective Hydrogenation Reactions
Enantioselective hydrogenation is a powerful method for the synthesis of chiral compounds, and chiral amino alcohol derivatives have been successfully employed as ligands in these reactions. semanticscholar.org For instance, the asymmetric hydrogenation of prochiral ketones and imines can furnish chiral alcohols and amines, respectively, which are valuable building blocks for pharmaceuticals and other fine chemicals. semanticscholar.orgacs.org The amino alcohol ligand, upon coordination to a metal such as ruthenium or iridium, creates a chiral environment that directs the addition of hydrogen to one face of the unsaturated substrate. The enantioselectivity of these reactions is often highly dependent on the structure of the ligand, the metal precursor, and the reaction conditions.
While specific data for (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL in enantioselective hydrogenation is not extensively documented in the provided search results, the general principles can be inferred. For example, in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, platinum catalysts modified with chiral auxiliaries like cinchonidine (B190817) have been studied, yielding (R)-1-hydroxy-1-phenylpropanone with moderate enantiomeric excess. researchgate.net This highlights the potential for chiral molecules to influence the stereochemical outcome of such hydrogenations.
Table 1: Examples of Enantioselective Hydrogenation using Chiral Ligands
| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |
| 1-Phenyl-1,2-propanedione | Pt/cinchonidine | (R)-1-hydroxy-1-phenylpropanone | 64% researchgate.net |
| Diaryl N-Alkyl Imines | Ir/(S,S)-f-Binaphane | Chiral Amines | up to 90% semanticscholar.org |
| N-Alkyl Imines | Ir/diastereomeric precatalysts | Chiral Amines | High semanticscholar.org |
Transition-Metal-Catalyzed Asymmetric Hydrofunctionalization Reactions
Asymmetric hydrofunctionalization reactions, which involve the addition of an H-X bond across a double or triple bond, represent a highly atom-economical approach to constructing chiral molecules. rsc.org Chiral amino alcohol ligands are well-suited for this class of reactions, as they can effectively control the stereochemistry of the newly formed stereocenter. Transition metals such as palladium, iridium, and rhodium are commonly used in these transformations. nih.gov
The vinyl group in this compound offers an additional coordination site or a point for further functionalization, which could be exploited in the design of more sophisticated ligands for hydrofunctionalization reactions. For example, amino acid-derived P-chirogenic diaminophosphine oxides (DIAPHOXs) have been successfully applied in iridium-catalyzed asymmetric allylic amination and alkylation, yielding branched products with high regio- and enantioselectivity. nih.gov
Exploration in Heterogeneous Asymmetric Catalysis and Single-Atom Catalysis
While homogeneous catalysis offers many advantages, the separation and recycling of the catalyst can be challenging. Heterogeneous asymmetric catalysis, where the catalyst is in a different phase from the reactants, provides a practical solution to this problem. umontreal.ca Chiral amino alcohols can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. umontreal.ca These supported catalysts can be easily recovered by filtration and reused, making the process more cost-effective and environmentally friendly. umontreal.ca
A more recent and exciting development is the field of single-atom catalysis (SAC). aip.orgsemanticscholar.org In SAC, individual metal atoms are dispersed on a support material, maximizing atom efficiency and often leading to unique catalytic properties. aip.orgsemanticscholar.orgpnnl.gov The synthesis and characterization of single-atom catalysts are active areas of research. usask.ca Chiral ligands, including amino alcohols, can be used to modify the support or directly interact with the single metal atoms to induce enantioselectivity. nih.gov This approach combines the benefits of heterogeneous catalysis with the high selectivity often associated with homogeneous systems. While the direct application of this compound in SAC is not yet reported, its structure makes it a candidate for investigation in this emerging field. The development of stable single-atom catalysts is crucial, with strong metal-support interactions being a key factor. rsc.org
Role in Organocatalytic Systems and Chiral Induction
In addition to their use as ligands in metal-catalyzed reactions, amino alcohols and their derivatives can also function as organocatalysts. researchgate.net Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives, which contain an amino acid framework, are among the most well-known organocatalysts. researchgate.net
Chiral amino alcohols can promote a variety of asymmetric transformations, such as the addition of dialkylzincs to aldehydes. acs.org In these systems, the amino alcohol can react with the organometallic reagent to form a chiral catalyst in situ, which then directs the stereochemical course of the reaction. The enantiomeric purity of the product can be significantly higher than that of the chiral amino alcohol used, a phenomenon known as chiral amplification. acs.org The vinylphenyl group of this compound could potentially participate in non-covalent interactions, such as π-stacking, to enhance chiral induction. Furthermore, the development of rapid screening methods using organocatalysts and chiroptical sensing can accelerate the discovery of efficient chiral systems. nih.govnih.gov
Mechanistic Investigations of Reactions Involving 1s 1 Amino 1 2 Vinylphenyl Propan 2 Ol
Elucidation of Reaction Mechanisms in Asymmetric Transformations
Detailed studies elucidating the precise reaction pathways when (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL is employed as a chiral ligand or catalyst in asymmetric transformations have not been identified in the current body of scientific literature. Such investigations are crucial for understanding and optimizing the catalytic performance of this compound.
Analysis of Transition States and Origins of Enantioselectivity
A fundamental aspect of asymmetric catalysis is the understanding of the transition states involved in the stereodetermining step of a reaction. Computational and experimental studies are necessary to model the transition state assemblies of reactions catalyzed by this compound. This would involve analyzing the non-covalent interactions between the catalyst, substrates, and reagents that lead to the preferential formation of one enantiomer over the other. At present, no specific transition state models or detailed analyses of the origins of enantioselectivity for this compound have been published.
Identification and Characterization of Key Intermediates
The identification and characterization of key intermediates in a catalytic cycle provide invaluable insights into the reaction mechanism. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often in combination with computational studies, are typically employed for this purpose. Research dedicated to trapping or observing the catalytic intermediates formed from this compound during a reaction is currently not available.
Understanding Ligand-Substrate and Ligand-Catalyst Interactions in Catalytic Cycles
The stereochemical outcome of a reaction catalyzed by a chiral ligand like this compound is governed by the intricate interactions between the ligand and the substrate, as well as between the ligand and the metal center in the case of metal-mediated catalysis. These interactions, which include hydrogen bonding, steric repulsion, and π-stacking, dictate the geometry of the transition state. While general principles of ligand-substrate and ligand-catalyst interactions are well-established in asymmetric catalysis, specific studies detailing these interactions for this compound, including quantitative data from techniques like X-ray crystallography or NMR spectroscopy, are not present in the available literature.
Kinetic Studies and Mechanistic Models for Stereocontrol
Kinetic studies are essential for developing a quantitative understanding of a catalytic reaction and for building robust mechanistic models. Such studies would involve measuring reaction rates under various conditions (e.g., varying concentrations of catalyst, substrates, and additives) to determine the rate law and activation parameters. This information is critical for proposing and validating a plausible reaction mechanism and for understanding the factors that control stereoselectivity. Currently, there are no published kinetic studies or established mechanistic models specifically for asymmetric reactions utilizing this compound.
Structure Activity Relationship Sar Studies of 1s 1 Amino 1 2 Vinylphenyl Propan 2 Ol Derivatives
Impact of Structural Modifications on Catalytic Performance and Selectivity
The catalytic performance and selectivity of catalysts derived from (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL are profoundly influenced by structural modifications. mdpi.com The optimization of a catalyst's surface and bulk properties, such as its electronic or physical structure, is a key strategy for developing advanced catalysts. mdpi.com Catalyst performance is typically evaluated in terms of activity, selectivity, and stability. mdpi.com
Modifications to the core structure of this compound can be systematically categorized to understand their impact. These modifications often target the amino group, the hydroxyl group, the phenyl ring, or the vinyl substituent. For instance, N-alkylation or N-arylation of the primary amine can introduce steric bulk, which can significantly alter the coordination environment around the metal center. This, in turn, can enhance enantioselectivity by creating a more defined chiral pocket.
Similarly, modification of the hydroxyl group, such as etherification or esterification, can modulate the electronic properties and steric hindrance of the ligand. These changes can affect the Lewis acidity of the coordinated metal and the stability of the catalytic complex.
The vinyl group on the phenyl ring presents a unique opportunity for post-synthetic modification. For example, it can be polymerized or used in cross-metathesis reactions to immobilize the catalyst on a solid support. This heterogenization can facilitate catalyst recovery and reuse, a crucial aspect for industrial applications.
The following table summarizes the general effects of structural modifications on catalytic performance based on established principles in catalyst design:
| Structural Modification | Potential Impact on Catalytic Performance | Potential Impact on Selectivity |
| N-Substitution (e.g., alkyl, aryl) | Can increase or decrease catalytic activity depending on the steric and electronic nature of the substituent. | Often enhances enantioselectivity by creating a more defined chiral pocket. |
| O-Substitution (e.g., ether, ester) | May alter the Lewis acidity of the metal center, affecting reaction rates. | Can influence stereoselectivity through steric and electronic effects. |
| Phenyl Ring Substitution | Introduction of electron-donating or electron-withdrawing groups can tune the electronic properties of the ligand and the coordinated metal. | Can impact enantioselectivity by altering non-covalent interactions within the transition state. |
| Vinyl Group Modification | Allows for catalyst immobilization, potentially improving stability and recyclability. | May have a minor or significant effect on selectivity depending on the nature of the modification and its proximity to the catalytic center. |
Correlation Between Stereochemical Configuration and Functional Outcomes
The stereochemical configuration of this compound is the cornerstone of its application in asymmetric catalysis. The "(1S)" designation refers to the absolute configuration at the carbon atom bearing the amino group. This specific spatial arrangement of substituents around the chiral centers is critical for achieving high levels of enantioselectivity in catalytic transformations.
The relative stereochemistry between the amino and hydroxyl groups is also of paramount importance. In many β-amino alcohols, the syn or anti relationship between these two functional groups dictates the geometry of the resulting metal complex. This, in turn, determines the facial selectivity of the substrate's approach to the catalytic center. For instance, in the asymmetric addition of diethylzinc (B1219324) to aldehydes, the stereochemistry of the amino alcohol ligand directly controls the absolute configuration of the resulting secondary alcohol. researchgate.net
The precise correlation between the stereochemical configuration and the functional outcome is often elucidated through a combination of experimental studies and computational modeling. By synthesizing and testing a series of stereoisomers, researchers can map the relationship between the ligand's three-dimensional structure and the stereochemical outcome of the reaction. This empirical data, when coupled with theoretical calculations of transition state energies, provides a powerful tool for understanding and predicting the behavior of these chiral catalysts.
Systematic Investigation of Substituent Effects on Reactivity and Chiral Induction
A systematic investigation of substituent effects is a classical approach in physical organic chemistry that has been successfully applied to the field of asymmetric catalysis. By systematically varying the substituents on the phenyl ring of this compound and correlating the observed changes in reactivity and enantioselectivity, one can derive valuable quantitative structure-activity relationships (QSAR).
For example, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) at different positions on the phenyl ring can have a profound impact on the electronic properties of the ligand. Electron-donating groups can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions. Conversely, electron-withdrawing groups can make the metal center more Lewis acidic, which can be beneficial in other catalytic cycles.
The following table illustrates a hypothetical systematic investigation of substituent effects on the phenyl ring:
| Substituent (Position) | Electronic Effect | Expected Impact on Reactivity | Expected Impact on Chiral Induction |
| 4-Methoxy | Electron-donating | May increase reactivity | May alter enantioselectivity through electronic effects |
| 4-Fluoro | Electron-withdrawing | May decrease reactivity | May enhance enantioselectivity through favorable non-covalent interactions |
| 3-Chloro | Electron-withdrawing | May decrease reactivity | May influence enantioselectivity through a combination of steric and electronic effects |
| 2-Methyl | Electron-donating, Steric bulk | May decrease reactivity due to steric hindrance | Can significantly enhance enantioselectivity by increasing steric hindrance near the chiral center |
Design and Synthesis of Advanced Derivatives for Specific Applications
The insights gained from SAR studies provide a roadmap for the design and synthesis of advanced derivatives of this compound tailored for specific applications. nih.gov For example, if a particular catalytic transformation requires a highly Lewis acidic catalyst, derivatives bearing strongly electron-withdrawing groups on the phenyl ring could be synthesized. nih.gov
One area of active research is the development of catalysts with enhanced stability and recyclability. This can be achieved by incorporating the this compound scaffold into larger, more complex architectures such as dendrimers or polymers. The vinyl group is particularly amenable to such modifications, allowing for the creation of well-defined macromolecular catalysts.
The synthesis of these advanced derivatives often requires multi-step synthetic sequences. nih.gov For instance, the synthesis might begin with the preparation of a substituted benzaldehyde, which is then converted to the corresponding amino alcohol through established methods like asymmetric reductive amination or the addition of an organometallic reagent to a chiral imine. researchgate.net The subsequent modification of the amino, hydroxyl, or vinyl groups can then be carried out to afford the desired advanced derivative.
The ultimate goal of this research is to create a library of this compound derivatives with a diverse range of steric and electronic properties. This library would serve as a valuable toolkit for chemists, allowing them to select the optimal catalyst for a given reaction, thereby maximizing efficiency, selectivity, and sustainability.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking for Ligand-Receptor/Substrate Interactions
No specific molecular modeling or docking studies for (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL are available in the surveyed literature. Such studies would theoretically be used to predict and analyze the binding affinity and mode of interaction of the compound with biological targets.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
There are no published DFT calculations detailing the reaction energetics or synthetic pathways for this compound. DFT studies on similar amino alcohols have been used to understand their molecular structure and hydrogen bonding networks. nih.gov For example, DFT has been used to study the thermochemistry of the dehydration of 2-propanol. arxiv.org
Prediction of Stereoselectivity and Reactivity Profiles through Quantum Chemical Calculations
Specific quantum chemical calculations for predicting the stereoselectivity and reactivity of this compound have not been reported. In a broader context, quantum chemical calculations are a powerful tool for understanding the factors that govern the stereochemical outcome of reactions involving chiral molecules.
Conformational Analysis and its Influence on Chiral Recognition
A detailed conformational analysis of this compound and its specific influence on chiral recognition is not available. Chiral recognition is a critical aspect of the biological activity of chiral molecules like amino acids and their derivatives, and conformational flexibility plays a significant role. nih.govnih.gov Studies on other chiral systems have utilized computational modeling to understand these interactions. nih.gov
Advanced Academic Research Directions and Prospects
Development of Next-Generation Chiral Catalysts and Catalyst Systems
The development of novel and efficient chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. rsc.org Chiral 1,2-amino alcohols are a well-established class of ligands and catalyst precursors for a wide range of asymmetric transformations. polyu.edu.hknih.gov The structure of (1S)-1-Amino-1-(2-vinylphenyl)propan-2-OL is particularly well-suited for this purpose.
The amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered chelate ring. This rigidifies the ligand framework and creates a well-defined chiral environment around the metal, which is essential for high enantioselectivity. The ortho-vinylphenyl substituent offers several avenues for the development of next-generation catalysts:
Tuning Steric and Electronic Properties: The vinyl group can be chemically modified to introduce a variety of substituents. This allows for the fine-tuning of the steric bulk and electronic properties of the resulting ligand, which can have a profound impact on the activity and selectivity of the catalyst. For instance, hydrogenation of the vinyl group could yield an ethylphenyl derivative, altering the steric hindrance near the catalytic center.
Immobilization and Recyclability: The vinyl group serves as a convenient handle for the immobilization of the catalyst onto a solid support, such as a polymer resin. This is a key strategy for developing recyclable and more sustainable catalyst systems, which are highly desirable for industrial applications.
Dendritic and Polymeric Catalysts: The vinyl group can be used as a monomer for polymerization reactions, leading to the formation of chiral polymeric catalysts. These systems can exhibit unique catalytic properties and may offer advantages in terms of stability and ease of separation.
Research in this area would involve synthesizing a library of ligands derived from this compound and evaluating their performance in various asymmetric reactions, such as the reduction of prochiral ketones, the addition of organometallic reagents to aldehydes, and allylic alkylations.
Application in the Enantioselective Synthesis of Complex Molecular Architectures and Advanced Intermediates
The synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), often requires multiple steps and the precise control of stereochemistry. Chiral building blocks and intermediates are therefore of paramount importance. nih.govmdpi.com this compound has the potential to be a versatile chiral synthon for the construction of such complex molecular architectures.
The presence of three distinct functional groups—the primary amine, the secondary alcohol, and the vinyl group—allows for a wide range of chemical transformations. For example:
The amine and alcohol can be used to construct heterocyclic rings, such as oxazines and morpholines, which are common structural motifs in bioactive molecules. nih.gov
The vinyl group can participate in a variety of carbon-carbon bond-forming reactions, including Heck, Suzuki, and metathesis reactions, allowing for the introduction of further complexity and the construction of larger molecular frameworks.
The stereocenters at C1 and C2 can be used to induce chirality in subsequent reactions, a strategy known as substrate-controlled synthesis.
A key area of research would be to explore the use of this compound in the synthesis of key intermediates for important pharmaceuticals. For instance, many antiviral drugs, such as those used to treat Hepatitis C, contain chiral amino alcohol or related structural units. nih.gov The development of efficient and stereoselective routes to these intermediates is a major focus of process chemistry research. The unique combination of functional groups in this compound could offer novel and more efficient synthetic pathways to these valuable compounds.
Utilization in Biochemical Research for Probing Enzyme Mechanisms and Intermolecular Interactions
Understanding the intricate workings of enzymes and other biological macromolecules is a fundamental goal of biochemistry. This often involves the use of small molecule probes that can interact with the active site of an enzyme or bind to a specific receptor. The chiral nature and functional group array of this compound make it an interesting candidate for the development of such probes.
The vinyl group, in particular, offers a unique tool for biochemical investigations. It can be used as a reactive handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags. This would allow for the visualization and tracking of the molecule within a biological system. Furthermore, the vinyl group can act as a Michael acceptor or participate in other covalent bond-forming reactions, potentially enabling the development of irreversible inhibitors or activity-based probes.
Research in this area could focus on:
Enzyme Inhibitor Scaffolds: Synthesizing derivatives of this compound and screening them for inhibitory activity against a panel of enzymes.
Fluorescent Probes: Attaching a fluorophore to the vinyl group and using the resulting probe to study protein-ligand binding interactions.
Photoaffinity Labeling: Incorporating a photolabile group into the molecule to create a photoaffinity label that can be used to identify the binding partners of the compound within a cell.
These studies would provide valuable insights into the mechanisms of enzyme action and could lead to the discovery of new drug targets.
Innovations in Scalable and Sustainable Synthesis of Enantiopure Compounds
The development of scalable and sustainable manufacturing processes is a critical aspect of modern chemistry, particularly in the pharmaceutical industry. google.com The synthesis of enantiopure compounds often relies on expensive chiral starting materials, stoichiometric chiral reagents, or multi-step processes that generate significant waste. There is a pressing need for more efficient and environmentally friendly methods.
Innovations in the synthesis of this compound itself, as well as its use in the synthesis of other enantiopure compounds, could contribute to this goal. Potential research directions include:
Catalytic Asymmetric Synthesis: Developing a highly efficient and selective catalytic asymmetric synthesis of this compound from simple, achiral starting materials. This would avoid the need for classical resolution methods, which are inherently inefficient.
Biocatalysis: Exploring the use of enzymes to catalyze the synthesis of this compound or its derivatives. Biocatalysis often offers high enantioselectivity and can be performed under mild, environmentally benign conditions. nih.gov
Flow Chemistry: Implementing the synthesis of this compound or its application in multi-step syntheses in a continuous flow reactor. Flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. nih.gov
Success in these areas would not only provide more sustainable access to this compound but also showcase its potential as a key enabling technology for the broader field of enantioselective synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
